molecular formula C10H9Cl2N3 B8195278 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

Cat. No.: B8195278
M. Wt: 242.10 g/mol
InChI Key: BHPAZBLTUPBPNI-ONEGZZNKSA-N
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Description

2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile is a chemical compound with a complex structure that includes a nicotinonitrile core substituted with dichloro and dimethylamino vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a nicotinonitrile precursor followed by the introduction of the dimethylamino vinyl group through a vinylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: The dichloro groups can be substituted with other nucleophiles, resulting in a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted nicotinonitriles.

Scientific Research Applications

2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dichloronicotinonitrile: Similar in structure but lacks the dimethylamino vinyl group.

    4-(Dimethylamino)vinylpyridine: Contains the dimethylamino vinyl group but differs in the position and presence of chlorine atoms.

Uniqueness: 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile is unique due to the combination of its dichloro and dimethylamino vinyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

2,6-dichloro-4-[(E)-2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPAZBLTUPBPNI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=CC(=NC(=C1C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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